Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro-
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Overview
Description
Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- is a heterocyclic compound that features a benzoxazole core substituted with a 4-bromophenylmethyl group and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 4-bromobenzyl chloride in the presence of a base, followed by chlorination at the 5-position using a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
102394-37-6 |
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Molecular Formula |
C14H9BrClNO |
Molecular Weight |
322.58 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9BrClNO/c15-10-3-1-9(2-4-10)7-14-17-12-8-11(16)5-6-13(12)18-14/h1-6,8H,7H2 |
InChI Key |
UUCVQIQOMQYYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)Cl)Br |
Origin of Product |
United States |
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